molecular formula C13H19NO3 B1352937 Tert-butyl 2-hydroxy-2-phenylethylcarbamate CAS No. 67341-07-5

Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Cat. No.: B1352937
CAS No.: 67341-07-5
M. Wt: 237.29 g/mol
InChI Key: FSRZPRRAZVZKFE-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-phenylethylcarbamate is a chemical compound with the molecular formula C13H19NO3. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate typically involves the reaction of 2-hydroxy-2-phenylethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-2-phenylethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-hydroxy-2-phenylethylcarbamate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-2-phenylethylcarbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Uniqueness

Tert-butyl 2-hydroxy-2-phenylethylcarbamate is unique due to its combination of a tert-butyl group and a phenylethyl group, which provides both steric protection and stability. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZPRRAZVZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431203, DTXSID10986604
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67341-07-5, 67341-01-9
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

28 g of t-butoxycarbonyl azide were added at room temperature to 200 ml of a methylene chloride solution containing 25.3 g of DL-2-amino-1-phenylethanol and 45 ml of triethylamine, and the reaction mixture was allowed to stand overnight at room temperature. The reaction mixture was then condensed by evaporation under reduced pressure, and water and diisopropyl ether were added to the condensate. The mixture was thoroughly stirred. yielding the title compound in the form of insoluble crystals melting at 123°-124° C. in a yield of 20.6 g. These crystals were filtered off. The organic layer in the filtrate was separated and washed with an aqueous solution of potassium hydrogen sulfate and with an aqueous solution of sodium bicarbonate. The resulting solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The crystals of the title compound in the residue were collected by filtration and washed with a mixture of diisopropyl ether and petroleum ether, yielding a further 18.7 g.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Racemic α-(aminomethyl)benzenemethanol (13.7 g) and bis(1,1-dimethylethyl)carbonate (21.8 g) were dissolved in methanol (200 ml) and 10% aqueous sodium carbonate (200 ml) added. The mixture was stirred at room temperature for 24 h, poured into 2M hydrochloric acid and extracted with ethyl acetate. Evaporation of the extract and trituration with ethyl acetate/hexane gave the sub-title compound as a pale yellow solid (27.6 g).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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